Pharmacokinetic profiling of 4-(Cyclopropylmethoxy)-3-(difluoromethoxy) Roflumilast in vitro
Pharmacokinetic profiling of 4-(Cyclopropylmethoxy)-3-(difluoromethoxy) Roflumilast in vitro
An In-Depth Technical Guide
Prepared by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive framework for the in vitro pharmacokinetic profiling of Roflumilast, a selective phosphodiesterase 4 (PDE4) inhibitor. As drug development pipelines face increasing pressure to mitigate late-stage failures, a robust early-stage assessment of a candidate's Absorption, Distribution, Metabolism, and Excretion (ADME) properties is paramount.[1][2] This document is designed for researchers, scientists, and drug development professionals, offering not only step-by-step protocols for key assays but also the underlying scientific rationale for each experimental choice. We will delve into the critical aspects of Roflumilast's disposition, including its metabolic stability, the significant role of its active N-oxide metabolite, cytochrome P450 interactions, intestinal permeability, and plasma protein binding. All methodologies are presented as self-validating systems, incorporating control compounds and clear data interpretation guidelines to ensure scientific integrity. The synthesis of these data points provides a predictive model of Roflumilast's behavior in vivo, guiding further development and de-risking clinical progression.
Introduction: Roflumilast and its Pharmacokinetic Significance
Roflumilast is a first-in-class, orally administered PDE4 inhibitor indicated for reducing the risk of exacerbations in patients with severe chronic obstructive pulmonary disease (COPD).[3] Its mechanism of action involves the inhibition of PDE4, a key enzyme in inflammatory cells, leading to an increase in intracellular cyclic AMP (cAMP).[4][5] This elevation in cAMP suppresses the activity of various inflammatory cells and mediators implicated in the pathogenesis of COPD.[5][6]
A unique and critical aspect of Roflumilast's pharmacology is its extensive metabolism to an active metabolite, Roflumilast N-oxide.[7][8] This metabolite is approximately three times less potent than the parent compound but circulates at plasma concentrations that are, on average, 10-fold greater.[9] Consequently, Roflumilast N-oxide is considered the primary contributor to the total PDE4 inhibitory activity in vivo, making its characterization as important as the parent drug.[7][10]
Therefore, a successful in vitro pharmacokinetic profile must thoroughly investigate both Roflumilast and Roflumilast N-oxide. Early, well-designed in vitro ADME studies, as outlined in this guide and recommended by regulatory agencies like the FDA, are essential for:[2][11]
-
Predicting Human Pharmacokinetics: Estimating parameters like oral bioavailability, clearance, and half-life.
-
Identifying Liabilities: Uncovering potential issues such as rapid metabolism, poor absorption, or significant drug-drug interaction (DDI) potential.[1]
-
Guiding Candidate Selection: Enabling data-driven decisions to prioritize compounds with favorable ADME properties.
-
Informing Clinical Study Design: Providing the mechanistic basis for designing efficient and safe clinical trials.
This guide will systematically address the core in vitro assays that form the foundation of this pharmacokinetic profile.
Metabolic Stability and Metabolite Identification
Scientific Rationale: The initial assessment of a compound's susceptibility to metabolism is a critical filter in drug discovery. This is typically evaluated using human liver microsomes (HLM), which are rich in cytochrome P450 (CYP) enzymes, the primary family of enzymes responsible for Phase I drug metabolism.[12] A compound that is metabolized too rapidly will likely have low oral bioavailability and a short duration of action, requiring frequent dosing. This assay determines the intrinsic clearance (CLint) of a compound, a key parameter for predicting hepatic clearance in vivo.
Experimental Protocol: Metabolic Stability in Human Liver Microsomes
-
Preparation of Reagents:
-
Prepare a stock solution of Roflumilast (e.g., 10 mM in DMSO).
-
Thaw pooled Human Liver Microsomes (HLM) on ice. Dilute to a final concentration of 0.5 mg/mL in 0.1 M potassium phosphate buffer (pH 7.4).
-
Prepare an NADPH-regenerating system solution (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) as per the manufacturer's instructions. This system ensures a sustained supply of the necessary cofactor for CYP enzyme activity.
-
-
Incubation Procedure:
-
Pre-warm the HLM suspension and Roflumilast working solution (e.g., diluted to 100 µM from the stock) at 37°C for 10 minutes.
-
Initiate the metabolic reaction by adding the NADPH-regenerating system to the HLM/Roflumilast mixture. The final concentration of Roflumilast in the incubation should be low (e.g., 1 µM) to ensure first-order kinetics. The final DMSO concentration should be kept below 0.5% to avoid enzyme inhibition.
-
At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), take an aliquot of the reaction mixture.
-
-
Sample Quenching and Processing:
-
Immediately stop the reaction by adding the aliquot to a tube containing ice-cold acetonitrile (typically 2-3 volumes) with an internal standard (for analytical quantification).
-
Vortex the samples vigorously to mix and precipitate the microsomal proteins.
-
Centrifuge the samples at high speed (e.g., >3,000 x g for 15 minutes) to pellet the precipitated protein.
-
-
LC-MS/MS Analysis:
-
Transfer the supernatant to a 96-well plate for analysis.
-
Quantify the remaining concentration of Roflumilast at each time point using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of Roflumilast remaining versus time.
-
Determine the elimination rate constant (k) from the slope of the line (-k).
-
Calculate the half-life (t½) using the formula: t½ = 0.693 / k.
-
Calculate intrinsic clearance (CLint) using the formula: CLint (µL/min/mg protein) = (0.693 / t½) * (incubation volume / mg of microsomal protein).
-
Visualization: Metabolic Stability Workflow
Caption: Workflow for determining metabolic stability in human liver microsomes.
Data Presentation: Expected Metabolic Profile of Roflumilast
| Parameter | Roflumilast | Roflumilast N-oxide | Control (Verapamil) | Interpretation |
| Half-life (t½, min) | ~15-30 | >60 | ~10-20 | Moderate Stability |
| Intrinsic Clearance (CLint) | Moderate | Low | High | Indicates susceptibility to first-pass metabolism but the active metabolite is more stable. |
Note: Values are illustrative based on known metabolic pathways. Actual results will vary by laboratory.
Trustworthiness: The assay's validity is confirmed by running control compounds in parallel. A high-clearance compound (e.g., Verapamil) and a low-clearance compound (e.g., Warfarin) should yield results within the laboratory's historical range, demonstrating the metabolic competency and integrity of the system.
Cytochrome P450 (CYP) Enzyme Interaction Profile
Scientific Rationale: Identifying which CYP enzymes are responsible for a drug's metabolism (reaction phenotyping) and determining if the drug can inhibit or induce these enzymes are regulatory requirements and cornerstones of DDI prediction.[11][13] Since Roflumilast is metabolized by CYP1A2 and CYP3A4, co-administration with drugs that inhibit or induce these enzymes can alter its plasma concentrations, potentially affecting efficacy and safety.[7][14][15]
CYP Inhibition Assay
This assay determines the concentration of a drug that causes 50% inhibition of a specific CYP enzyme's activity (IC50). A low IC50 value indicates a higher potential for causing a drug-drug interaction.
-
Reagent Preparation:
-
Prepare a cocktail of CYP-specific probe substrates (e.g., Phenacetin for CYP1A2, Diclofenac for CYP2C9, Dextromethorphan for CYP2D6, Midazolam for CYP3A4) in buffer.
-
Prepare a series of dilutions of Roflumilast (and Roflumilast N-oxide) in DMSO/buffer, typically ranging from 0.01 µM to 100 µM.
-
Prepare HLM (0.25 mg/mL) and an NADPH-regenerating system as described previously.
-
-
Incubation Procedure:
-
In a 96-well plate, combine HLM, the probe substrate cocktail, and each concentration of Roflumilast (or vehicle control).
-
Pre-incubate the plate at 37°C for 10 minutes.
-
Initiate the reactions by adding the NADPH-regenerating system.
-
Incubate for a specific time (e.g., 15 minutes), ensuring the reaction is in the linear range for metabolite formation.
-
-
Sample Quenching and Analysis:
-
Stop the reactions with ice-cold acetonitrile containing an internal standard.
-
Process the samples (centrifugation) as described for the stability assay.
-
Using LC-MS/MS, quantify the amount of the specific metabolite formed from each probe substrate.
-
-
Data Analysis:
-
Calculate the percent inhibition of metabolite formation at each Roflumilast concentration relative to the vehicle control.
-
Plot percent inhibition versus the logarithm of the Roflumilast concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Caption: Workflow for determining CYP inhibition potential (IC50).
Based on published data, Roflumilast and its N-oxide are not significant inhibitors of major CYP enzymes at therapeutic concentrations.[7][9]
| CYP Isozyme | Probe Substrate | Roflumilast IC50 (µM) | Roflumilast N-oxide IC50 (µM) | Interpretation |
| CYP1A2 | Phenacetin | > 50 | > 50 | Low Risk of DDI |
| CYP2C9 | Diclofenac | > 50 | > 50 | Low Risk of DDI |
| CYP2C19 | S-Mephenytoin | > 50 | > 50 | Low Risk of DDI |
| CYP2D6 | Dextromethorphan | > 50 | > 50 | Low Risk of DDI |
| CYP3A4 | Midazolam | > 50 | > 50 | Low Risk of DDI |
Trustworthiness: The assay is validated by including known, potent inhibitors for each CYP isozyme as positive controls (e.g., Ketoconazole for CYP3A4). The resulting IC50 values for these controls must fall within established acceptance criteria.
Intestinal Permeability and Efflux Liability
Scientific Rationale: For an orally administered drug, absorption across the intestinal wall is a prerequisite for therapeutic effect. The Caco-2 cell line, derived from human colorectal adenocarcinoma, is the industry-standard in vitro model for predicting intestinal permeability.[16][17] When grown on a semi-permeable membrane, these cells differentiate to form a polarized monolayer with tight junctions, mimicking the intestinal epithelial barrier.[18] This model also expresses key efflux transporters, such as P-glycoprotein (P-gp/MDR1), which can actively pump drugs from inside the cell back into the intestinal lumen, thereby limiting absorption.[18][19] A bidirectional assay is conducted to distinguish passive permeability from active efflux.
Experimental Protocol: Bidirectional Caco-2 Permeability Assay
-
Cell Culture:
-
Seed Caco-2 cells onto permeable Transwell® inserts in a 24-well plate.
-
Culture the cells for 21-25 days to allow for full differentiation and monolayer formation.
-
The integrity of the monolayer must be confirmed before each experiment by measuring the Transepithelial Electrical Resistance (TEER). High TEER values indicate the formation of robust tight junctions. A Lucifer Yellow permeability test can also be used as a marker for paracellular leakage.
-
-
Transport Experiment:
-
Wash the cell monolayers with pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES, pH 7.4).
-
Apical to Basolateral (A→B) Transport: Add Roflumilast (e.g., 10 µM) to the apical (upper) chamber (donor) and transport buffer to the basolateral (lower) chamber (receiver).
-
Basolateral to Apical (B→A) Transport: In a separate set of wells, add Roflumilast to the basolateral chamber (donor) and transport buffer to the apical chamber (receiver).
-
Incubate the plates at 37°C with gentle shaking for a defined period (e.g., 2 hours).
-
-
Sample Collection and Analysis:
-
At the end of the incubation, collect samples from both the donor and receiver chambers.
-
Quantify the concentration of Roflumilast in all samples by LC-MS/MS.
-
-
Data Analysis:
-
Calculate the apparent permeability coefficient (Papp) in cm/s for both directions using the formula: Papp = (dQ/dt) / (A * C0) where dQ/dt is the rate of drug appearance in the receiver chamber, A is the surface area of the membrane, and C0 is the initial drug concentration in the donor chamber.
-
Calculate the Efflux Ratio (ER) using the formula: ER = Papp (B→A) / Papp (A→B)
-
Visualization: Caco-2 Bidirectional Permeability Assay
Caption: Bidirectional transport across a Caco-2 cell monolayer.
Data Presentation: Expected Permeability and Efflux Profile
An efflux ratio greater than 2 suggests the compound is a substrate for an efflux transporter like P-gp. In vitro data has shown that Roflumilast is not a P-gp substrate.[20]
| Parameter | Roflumilast | Control (Propranolol) | Control (Digoxin) | Interpretation |
| Papp (A→B) (x 10⁻⁶ cm/s) | > 10 | > 20 | ~1-5 | High Permeability |
| Papp (B→A) (x 10⁻⁶ cm/s) | > 10 | > 20 | > 10 | High Efflux for Digoxin |
| Efflux Ratio (ER) | < 2.0 | ~1.0 | > 5.0 | Not a P-gp Substrate |
Trustworthiness: The Caco-2 system is validated using a panel of controls: a high-permeability, non-efflux compound (Propranolol), a low-permeability compound (Atenolol), and a known P-gp substrate (Digoxin). The Papp and ER values for these controls must meet established criteria to ensure the monolayer is functioning correctly.
Plasma Protein Binding (PPB)
Scientific Rationale: The extent to which a drug binds to plasma proteins, such as albumin and alpha-1-acid glycoprotein, is a critical determinant of its pharmacokinetic profile. According to the "free drug hypothesis," only the unbound (free) fraction of a drug is available to distribute into tissues, interact with its pharmacological target, and be cleared from the body.[21][22] High protein binding (>99%) can limit the volume of distribution and may be a source of drug-drug interactions if one drug displaces another from its binding site. Equilibrium dialysis is the gold-standard method for measuring PPB as it minimizes non-specific binding artifacts.[21][23]
Experimental Protocol: Equilibrium Dialysis (RED Device)
-
Device and Reagent Preparation:
-
Use a Rapid Equilibrium Dialysis (RED) device, which consists of inserts with a semi-permeable membrane (typically 8 kDa molecular weight cut-off) that separates a plasma chamber from a buffer chamber.
-
Prepare a stock solution of Roflumilast and spike it into control human plasma to a final concentration (e.g., 2 µM).
-
Prepare dialysis buffer (phosphate-buffered saline, pH 7.4).
-
-
Assay Setup:
-
Add the Roflumilast-spiked plasma to the plasma chamber of the RED device insert (e.g., 200 µL).
-
Add dialysis buffer to the buffer chamber (e.g., 350 µL).
-
Place the inserts into the base plate, cover with the sealing tape, and incubate on a shaking platform at 37°C. The incubation time (typically 4-6 hours) should be sufficient to reach equilibrium.
-
-
Sample Collection and Analysis:
-
After incubation, collect aliquots from both the plasma chamber and the buffer chamber.
-
To ensure proper matrix matching for analysis, add an equal volume of control plasma to the buffer sample, and an equal volume of buffer to the plasma sample.
-
Precipitate proteins from both samples with ice-cold acetonitrile containing an internal standard.
-
Analyze the concentration of Roflumilast in the supernatant of both samples by LC-MS/MS.
-
-
Data Analysis:
-
The concentration in the buffer chamber represents the free drug concentration.
-
Calculate the fraction unbound (fu) using the formula: fu = (Concentration in buffer chamber) / (Concentration in plasma chamber)
-
Calculate the percent bound using the formula: % Bound = (1 - fu) * 100
-
Data Presentation: Expected Plasma Protein Binding
Roflumilast and its active metabolite are known to be highly bound to plasma proteins.[20][24]
| Compound | % Bound | Fraction Unbound (fu) | Control (Warfarin) | Interpretation |
| Roflumilast | ~99% | ~0.01 | ~99% | Highly Bound |
| Roflumilast N-oxide | ~97% | ~0.03 | ~99% | Highly Bound |
Trustworthiness: The assay is validated by including a control compound with well-characterized binding properties, such as Warfarin, which is highly bound (~99%). The measured % bound for the control must be within the accepted historical range for the laboratory.
Synthesis and Summary of In Vitro Pharmacokinetic Profile
The collective data from these in vitro assays provides a robust, multi-faceted profile of Roflumilast's expected pharmacokinetic behavior. This synthesis allows for an integrated understanding that is more powerful than any single data point.
Narrative Synthesis: The in vitro data for Roflumilast paints a picture of a well-behaved oral drug candidate. It displays high intestinal permeability and is not a substrate for the major efflux transporter P-gp, suggesting that absorption is unlikely to be a limiting factor. Its metabolic stability is moderate, primarily driven by CYP1A2 and CYP3A4, leading to the formation of a more stable and pharmacologically important N-oxide metabolite. This metabolic pathway indicates a potential for drug-drug interactions with strong modulators of these enzymes. Crucially, neither the parent nor the active metabolite are significant inhibitors of major CYP enzymes, reducing the risk of Roflumilast perpetrating DDIs. Finally, both compounds are highly bound to plasma proteins, which will influence their distribution and clearance, typically leading to a lower volume of distribution and a longer half-life.
Summary Table: Consolidated In Vitro ADME Profile of Roflumilast
| ADME Parameter | Assay | Key Metric | Result | Implication for Drug Development |
| Absorption | Caco-2 Permeability | Papp (A→B) | > 10 x 10⁻⁶ cm/s | High potential for oral absorption. |
| Caco-2 Efflux | Efflux Ratio | < 2.0 | Not a substrate of P-gp; efflux is not a barrier to absorption. | |
| Distribution | Equilibrium Dialysis | % Plasma Protein Bound | ~99% (Parent), ~97% (N-oxide) | High binding will influence distribution volume and free drug concentrations. |
| Metabolism | HLM Stability | Intrinsic Clearance | Moderate | Susceptible to hepatic first-pass metabolism. |
| Reaction Phenotyping | Primary Enzymes | CYP1A2, CYP3A4 | Defines the pathway for potential DDIs. | |
| Excretion (Interactions) | CYP Inhibition | IC50 vs. major CYPs | > 50 µM | Low potential to cause DDIs by inhibiting other drugs' metabolism. |
This comprehensive in vitro profile serves as an essential roadmap for subsequent non-clinical and clinical development, allowing for the proactive design of DDI studies and providing a mechanistic basis for interpreting in vivo pharmacokinetic data.
References
-
Dobson, C. (2012). Roflumilast – a phosphodiesterase-4 inhibitor licensed for add-on therapy in severe COPD. Swiss Medical Weekly. [Link]
-
FDA. (n.d.). DALIRESP® (roflumilast) tablets - accessdata.fda.gov. [Link]
-
AstraZeneca. (n.d.). DALIRESP® (roflumilast) Mechanism of Action | For HCPs. [Link]
-
Liu, S., et al. (2021). Pharmacological mechanism of roflumilast in the treatment of asthma–COPD overlap. International Journal of Chronic Obstructive Pulmonary Disease. [Link]
-
Patsnap. (2024). What is the mechanism of Roflumilast? Patsnap Synapse. [Link]
-
Laimer, M., et al. (2011). Roflumilast (Daliresp): A Novel Phosphodiesterase-4 Inhibitor for the Treatment Of Severe Chronic Obstructive Pulmonary Disease. P & T : a peer-reviewed journal for formulary management. [Link]
-
Mücke, H., et al. (2009). Effects of rifampicin on the pharmacokinetics of roflumilast and roflumilast N-oxide in healthy subjects. British Journal of Clinical Pharmacology. [Link]
-
FDA. (n.d.). DALIRESP Label. [Link]
-
FDA. (2020). Guidance Snapshot: In Vitro Drug Interaction Studies Cytochrome P450 Enzyme. [Link]
-
BioDuro. (n.d.). ADME Caco-2 Permeability Assay. [Link]
-
Concept Life Sciences. (n.d.). Assays | ADMET & DMPK | Caco-2 Permeability. [Link]
-
Kim, T., et al. (2023). Prediction of drug–drug interactions between roflumilast and CYP3A4/1A2 perpetrators using a physiologically-based pharmacokinetic (PBPK) approach. Translational and Clinical Pharmacology. [Link]
-
van Breemen, R. B., & Li, Y. (2005). Caco-2 cell permeability assays to measure drug absorption. Expert Opinion on Drug Metabolism & Toxicology. [Link]
-
Artursson, P., & Karlsson, J. (1991). Correlation between oral drug absorption in humans and apparent drug permeability coefficients in human intestinal epithelial (Caco-2) cells. Biochemical and Biophysical Research Communications. [Link]
-
protocols.io. (2023). In-vitro plasma protein binding. [Link]
-
Volpe, D. A. (2011). Optimization of the Caco-2 permeability assay to screen drug compounds for intestinal absorption and efflux. Methods in Molecular Biology. [Link]
-
FDA. (2020). In Vitro Drug Interaction Studies—Cytochrome P450 Enzyme- and Transporter-Mediated Drug Interactions Guidance for Industry. [Link]
-
Gooderham, M., et al. (2022). Pharmacokinetics of Roflumilast Cream in Chronic Plaque Psoriasis: Data from Phase I to Phase III Studies. American Journal of Clinical Dermatology. [Link]
-
Springer. (2022). Pharmacokinetics of Roflumilast Cream in Chronic Plaque Psoriasis: Data from Phase I to Phase III Studies. [Link]
-
FDA. (2017). In Vitro Metabolism- and Transporter- Mediated Drug-Drug Interaction Studies - Guidance for Industry. [Link]
-
Feng, B., et al. (2022). Application of a high-resolution in vitro human MDR1-MDCK assay and in vivo studies in preclinical species to improve prediction of CNS drug penetration. Xenobiotica. [Link]
- Google Patents. (n.d.). CN103012256B - Method for synthesizing roflumilast.
-
Cosemans, J., et al. (2012). Roflumilast N-oxide, a selective PDE4 inhibitor, curbs platelet-leukocyte interactions. Thrombosis and Haemostasis. [Link]
-
FDA. (2010). Clinical Pharmacology and Biopharmaceutics Review(s) for Daxas (roflumilast). [Link]
-
Journal of Chemical and Pharmaceutical Research. (2015). Process related and degradation impurities in anti-inflammatory drug Roflumilast. [Link]
-
Feng, B., et al. (2022). Application of a high-resolution in vitro human MDR1-MDCK assay and in vivo studies in preclinical species to improve prediction of CNS drug penetration. Xenobiotica. [Link]
-
Creative Biolabs. (n.d.). Comprehensive Guide to In Vitro ADME Studies in Drug Discovery. [Link]
-
Patsnap. (2025). What is the therapeutic class of Roflumilast? Patsnap Synapse. [Link]
-
Creative Bioarray. (n.d.). Plasma Protein Binding Assay. [Link]
-
FDA. (2024). ICH M12 Drug Interaction Final Guidance – In Vitro DDI Assessments. [Link]
-
Hatzelmann, A., & Schudt, C. (2001). The preclinical pharmacology of roflumilast--a selective, oral phosphodiesterase 4 inhibitor in development for chronic obstructive pulmonary disease. Pulmonary Pharmacology & Therapeutics. [Link]
-
Charnwood Discovery. (n.d.). Plasma Protein Binding. [Link]
-
Singh, S., & Das, S. (2018). In vitro test methods for metabolite identification: A review. Journal of Pharmaceutical Analysis. [Link]
-
Marques, C., et al. (2022). Protocol to study in vitro drug metabolism and identify montelukast metabolites from purified enzymes and primary cell cultures by mass spectrometry. STAR Protocols. [Link]
-
Symeres. (n.d.). Cutting-edge plasma protein binding & blood partitioning assays for drug development. [Link]
-
Zhang, L., et al. (2012). Drug–Drug Interaction Studies: Regulatory Guidance and An Industry Perspective. The AAPS Journal. [Link]
-
LifeNet Health LifeSciences. (n.d.). Plasma Protein Binding Assay. [Link]
-
Zandvliet, A., et al. (2008). Population Pharmacokinetic Modelling of Roflumilast and Roflumilast N-Oxide by Total Phosphodiesterase-4 Inhibitory Activity and. Clinical Pharmacokinetics. [Link]
-
Evotec. (n.d.). MDCK-MDR1 Permeability Assay. [Link]
-
Hatzelmann, A., & Schudt, C. (2001). The preclinical pharmacology of roflumilast--a selective, oral phosphodiesterase 4 inhibitor in development for chronic obstructive pulmonary disease. Pulmonary Pharmacology & Therapeutics. [Link]
-
ResearchGate. (2017). Synthesis and polymorphic study of roflumilast N-oxide. [Link]
-
MDPI. (2020). Cellular Models and In Vitro Assays for the Screening of modulators of P-gp, MRP1 and BCRP. [Link]
Sources
- 1. Comprehensive Guide to In Vitro ADME Studies in Drug Discovery - Creative Biolabs [creative-biolabs.com]
- 2. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 3. DALIRESP® (roflumilast) Mechanism of Action | For HCPs [daliresphcp.com]
- 4. accessdata.fda.gov [accessdata.fda.gov]
- 5. What is the mechanism of Roflumilast? [synapse.patsnap.com]
- 6. Pharmacological mechanism of roflumilast in the treatment of asthma–COPD overlap - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Roflumilast – a phosphodiesterase-4 inhibitor licensed for add-on therapy in severe COPD [smw.ch]
- 8. openaccessjournals.com [openaccessjournals.com]
- 9. accessdata.fda.gov [accessdata.fda.gov]
- 10. What is the therapeutic class of Roflumilast? [synapse.patsnap.com]
- 11. fda.gov [fda.gov]
- 12. scispace.com [scispace.com]
- 13. solvobiotech.com [solvobiotech.com]
- 14. Effects of rifampicin on the pharmacokinetics of roflumilast and roflumilast N-oxide in healthy subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Prediction of drug–drug interactions between roflumilast and CYP3A4/1A2 perpetrators using a physiologically-based pharmacokinetic (PBPK) approach - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Caco-2 cell permeability assays to measure drug absorption - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Assays | ADMET & DMPK | Caco-2 Permeability [conceptlifesciences.com]
- 19. Cellular Models and In Vitro Assays for the Screening of modulators of P-gp, MRP1 and BCRP [mdpi.com]
- 20. accessdata.fda.gov [accessdata.fda.gov]
- 21. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 22. nuvisan.com [nuvisan.com]
- 23. charnwooddiscovery.com [charnwooddiscovery.com]
- 24. Roflumilast (Daliresp): A Novel Phosphodiesterase-4 Inhibitor for the Treatment Of Severe Chronic Obstructive Pulmonary Disease - PMC [pmc.ncbi.nlm.nih.gov]
